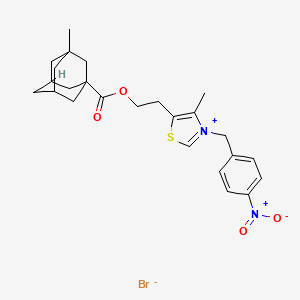

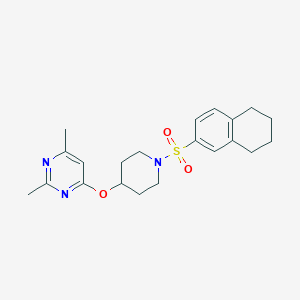

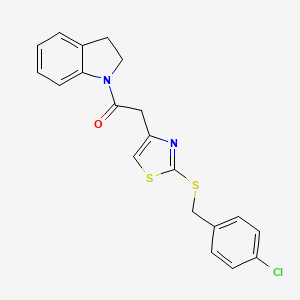

![molecular formula C19H17ClN2O B2652654 6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 438486-31-8](/img/structure/B2652654.png)

6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of this compound involves the use of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine and 4-hydroxyquinolin-2 (1 H )-one in the presence of a catalytic amount of DBU in H 2 O/EtOH (1:1) at 50 °C . This one-pot, three-component reaction results in the formation of the desired compound .Molecular Structure Analysis

The molecular structure of this compound is complex, as it is a quinoline derivative. Quinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

This compound has been found to inhibit the growth of epimastigotes of Trypanosoma cruzi, a protozoan parasite . This suggests that it may have potential as a therapeutic agent for diseases caused by this parasite .Applications De Recherche Scientifique

Synthesis Techniques and Derivative Compounds

Synthesis of Quinoline Derivatives : A study by Chern et al. (1988) outlined methods for synthesizing quinoline derivatives, which are structurally similar to the compound . These methods involve reactions with isocyanates leading to various quinoline derivatives.

Coordination Chemistry with Metals : Ardizzoia et al. (2010) explored the coordination chemistry of a closely related compound, 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, particularly its interactions with zinc and mercury. The study highlighted the compound's versatility in providing different environments for the metal center (Ardizzoia, Brenna, & Therrien, 2010).

Structural and Optical Properties : Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of quinoline derivative thin films, which could provide insights into the applications of similar compounds in material science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications : In another study by Zeyada, El-Nahass, and El-Shabaan (2016), the photovoltaic properties of quinoline derivatives were explored, indicating potential applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antiprotozoal Activity : Meyer and Geffken (2004) synthesized 1,3-oxazino-anellated 4-amino-5-hydroxy-quinolines, showing weak antiprotozoal activity against Plasmodium falciparum, indicating potential medicinal applications of similar compounds (Meyer & Geffken, 2004).

Mécanisme D'action

The mechanism of action of this compound appears to involve the inhibition of the ubiquinone (UQ) synthesis pathway in Trypanosoma cruzi . UQ is essential for the respiratory chain and redox balance in trypanosomatid protozoans . Inhibition of this pathway leads to a shortage of the UQ pool, which in turn inhibits the growth of the parasite .

Propriétés

IUPAC Name |

6-chloro-3-(1-phenylethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c1-13(14-6-3-2-4-7-14)22-11-15-10-17(20)16-8-5-9-21-18(16)19(15)23-12-22/h2-10,13H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZVAYMCVZZHIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

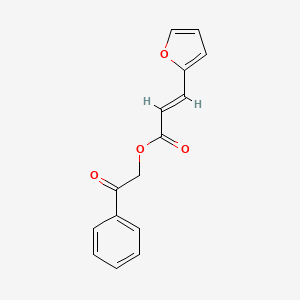

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC3=CC(=C4C=CC=NC4=C3OC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

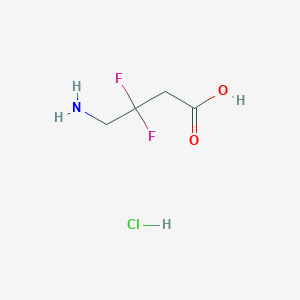

Molecular Formula |

C19H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct](/img/structure/B2652574.png)

![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2652582.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2652586.png)

![[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2652589.png)

![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2652590.png)